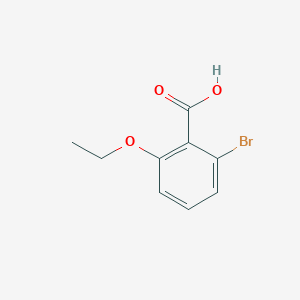

2-Bromo-6-ethoxybenzoic acid

Descripción

Significance of Halogenated and Alkoxylated Benzoic Acids in Organic Synthesis

The presence of halogen and alkoxy groups on a benzoic acid ring provides chemists with powerful tools for molecular design and synthesis. Halogenation, the introduction of a halogen atom (such as bromine, chlorine, or fluorine), can significantly alter a compound's reactivity and is a key step in many synthetic pathways. nih.gov Halogenated compounds serve as versatile intermediates, for example, in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Alkoxy groups (an oxygen atom single-bonded to two alkyl groups) also play a crucial role. They can influence the electronic properties of the benzene (B151609) ring and can be involved in the synthesis of various pharmaceuticals and agrochemicals. The combination of both halogen and alkoxy substituents on a benzoic acid creates a multifunctional scaffold with distinct reactivity at different sites, offering a high degree of control in complex synthetic sequences.

Academic and Synthetic Utility of the 2-Bromo-6-ethoxybenzoic Acid Scaffold

While specific research on this compound is not extensively documented, the utility of the closely related 2-bromo-6-alkoxybenzoic acid scaffold is well-established in organic synthesis. These compounds are valuable intermediates for creating more complex molecules. For instance, the bromine atom can be displaced or used in coupling reactions, while the carboxylic acid and ethoxy groups can be modified or used to direct reactions to other parts of the molecule. A known synthetic route to produce this compound is through the oxidation of its precursor, 2-Bromo-6-ethoxybenzonitrile.

The utility of similar compounds, such as 2-bromo-6-methoxybenzoic acid, is seen in its use as a building block for pharmaceuticals, agrochemicals, and dyes. lookchem.com This suggests that this compound likely holds similar potential as a key intermediate in the synthesis of novel organic compounds.

Overview of Current Research Trajectories Pertaining to this compound

Direct research focusing solely on this compound is limited in publicly available literature. However, current research on related 2-bromo-6-alkoxybenzoic acids can provide insight into potential research directions. These trajectories often involve leveraging the unique substitution pattern for the synthesis of complex heterocyclic compounds and exploring their potential as biologically active agents. The development of efficient synthetic methods for this class of compounds is also an active area of research. For example, a patented method for synthesizing 2-ethoxybenzoic acid compounds involves a multi-step process starting from an aromatic amido pyridine-1-oxide. google.com While this patent does not specifically mention the bromo- derivative, it highlights the interest in developing synthetic routes to access such substituted benzoic acids.

Due to the scarcity of direct research, the following sections will incorporate data from closely related analogs to provide a comparative context for the properties and potential of this compound.

Interactive Data Tables

Below are interactive data tables providing information on this compound and its related compounds.

Table 1: Physicochemical Properties of this compound and Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| This compound | C9H9BrO3 | 245.07 | Not available | Data for this compound is limited. |

| 2-Bromo-6-methoxybenzoic acid | C8H7BrO3 | 231.04 | 31786-45-5 | A closely related and more studied analog. nih.gov |

| 2-Bromo-6-nitrobenzoic acid | C7H4BrNO4 | 246.01 | 13531-38-1 | An analog with an electron-withdrawing nitro group. nih.gov |

| 2-Amino-3-bromo-6-methoxybenzoic acid | C8H8BrNO3 | 246.06 | 1240480-64-1 | A more complex analog with an additional amino group. epa.gov |

| 2-Bromo-6-hydroxybenzoic acid | C7H5BrO3 | 217.02 | 38876-70-9 | An analog with a hydroxyl group instead of an alkoxy group. nih.govsigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-6-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJFJVNWHCWVPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 6 Ethoxybenzoic Acid and Analogues

Regioselective Synthesis Strategies

Regioselective synthesis is paramount in the construction of 2-bromo-6-ethoxybenzoic acid to ensure the correct placement of substituents on the aromatic ring. Several key strategies have been effectively employed to achieve this, including directed ortho-metalation, specific halogenation and alkoxylation protocols, and the use of pre-functionalized aromatic substrates.

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) stands out as a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method utilizes a directing metalation group (DMG) on the aromatic substrate to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with an electrophile to introduce a desired substituent with high regioselectivity. wikipedia.org

In the context of synthesizing this compound analogues, the carboxylate group of a 2-ethoxybenzoic acid precursor can act as a directing group. unblog.frorganic-chemistry.org The synthetic approach would involve the following key steps:

Deprotonation: Treatment of 2-ethoxybenzoic acid with a strong lithium amide base or an alkyllithium reagent, such as n-butyllithium (n-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The carboxylate group directs the deprotonation to the C6 position. unblog.frorganic-chemistry.org

Electrophilic Quench: The resulting ortho-lithiated species is then quenched with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or hexachloroethane, to introduce the bromine atom at the C6 position, yielding the target this compound.

Studies on the analogous 2-methoxybenzoic acid have demonstrated the feasibility of this approach. For instance, treatment with s-BuLi/TMEDA at -78°C leads to exclusive deprotonation at the C6 position (ortho to the carboxylate). organic-chemistry.org Conversely, using a different base system like n-BuLi/t-BuOK can alter the regioselectivity, highlighting the tunability of this method. organic-chemistry.org

| Reagent System | Deprotonation Position | Reference |

| s-BuLi/TMEDA | Ortho to Carboxylate (C6) | organic-chemistry.org |

| n-BuLi/t-BuOK | Ortho to Methoxy (C3) | organic-chemistry.org |

Halogenation and Alkoxylation Protocols for Aromatic Systems

The direct halogenation of aromatic systems is a fundamental transformation in organic synthesis. For the preparation of this compound, regioselective bromination is a critical step. The directing effects of the existing substituents on the benzoic acid ring play a crucial role in determining the position of the incoming bromine atom.

In a typical electrophilic aromatic substitution, the ethoxy group at C2 is an ortho-, para-directing group, while the carboxylic acid group is a meta-directing group. This would generally favor bromination at the C3 and C5 positions. To achieve the desired 2,6-substitution pattern, specific strategies are required:

Blocking Groups: One approach involves the use of a temporary blocking group at the more reactive positions to force bromination at the desired C6 position.

Catalyst Control: The choice of catalyst and reaction conditions can also influence regioselectivity. For instance, certain Lewis acid catalysts can favor specific isomers.

Controlled Reaction Temperature: The reaction temperature can significantly impact the regioselectivity of electrophilic aromatic bromination. Lower temperatures often lead to higher selectivity by favoring the thermodynamically more stable product. nih.gov

The ethoxy group can be introduced via Williamson ether synthesis on a corresponding hydroxybenzoic acid derivative. This reaction typically involves the deprotonation of the hydroxyl group with a base, followed by nucleophilic attack on an ethyl halide.

Synthesis from Precursor Aromatic Substrates and Derivatives

One plausible route involves the use of 2-bromo-6-hydroxybenzoic acid as a precursor. The synthesis would proceed via the following steps:

Starting Material: 2-Bromo-6-hydroxybenzoic acid, which can be synthesized through various methods, serves as the key intermediate.

Ethoxylation: The hydroxyl group at the C6 position is then converted to an ethoxy group through a Williamson ether synthesis. This is typically achieved by treating the precursor with a base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate the hydroxyl group, followed by the addition of an ethylating agent like diethyl sulfate (B86663) or ethyl iodide.

Alternatively, one could start from 2,6-dihydroxybenzoic acid. mdpi.comguidechem.com This would require a selective mono-ethoxylation followed by bromination, or a bromination followed by a selective mono-ethoxylation. The challenge in this approach lies in achieving the selective functionalization of one of the two identical hydroxyl groups.

Optimization of Reaction Conditions and Process Development

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as catalyst systems, solvents, and temperature is crucial for maximizing the yield of the desired product while minimizing the formation of unwanted byproducts.

Investigation of Catalyst Systems and Ligand Effects

In many modern synthetic methodologies, particularly those involving cross-coupling and C-H activation reactions, the choice of catalyst and ligand is critical. For instance, palladium-catalyzed reactions are widely used for the formation of C-C and C-X bonds. nih.gov

In the context of synthesizing analogues of this compound, a palladium-catalyzed approach could be envisioned for the introduction of the ethoxy group or for C-H functionalization. The optimization of such a system would involve:

Palladium Precursor: Various palladium sources, such as Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃, can be screened to identify the most active catalyst.

Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. A wide range of phosphine-based ligands (e.g., PPh₃, Xantphos) and N-heterocyclic carbene (NHC) ligands can be tested. nih.gov The electronic and steric properties of the ligand can have a profound impact on the outcome of the reaction. nih.gov

The following table provides a hypothetical example of a catalyst and ligand screen for a palladium-catalyzed ethoxylation reaction:

| Entry | Palladium Source | Ligand | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | 45 |

| 2 | PdCl₂ | P(t-Bu)₃ | 60 |

| 3 | Pd₂(dba)₃ | Xantphos | 75 |

| 4 | Pd(OAc)₂ | IPr (NHC) | 82 |

Analysis of Solvent and Temperature Regimes

The choice of solvent and the reaction temperature are fundamental parameters that can significantly influence the rate, yield, and selectivity of a chemical reaction.

Solvent Effects: The polarity and coordinating ability of the solvent can affect the solubility of reactants and catalysts, as well as the stability of reaction intermediates. For directed ortho-metalation reactions, ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used due to their ability to solvate the organolithium reagents. In halogenation reactions, both polar and non-polar solvents can be employed, and the choice will depend on the specific brominating agent and substrate.

Temperature Control: Temperature plays a critical role in controlling the regioselectivity of many reactions. As mentioned earlier, electrophilic aromatic brominations often exhibit higher selectivity at lower temperatures. nih.gov For directed ortho-metalation, reactions are typically carried out at low temperatures (e.g., -78°C) to ensure the stability of the aryllithium intermediates and prevent side reactions. Optimization studies would involve running the reaction at various temperatures to find the optimal balance between reaction rate and selectivity.

A systematic approach to optimizing these conditions, often employing Design of Experiments (DoE), can efficiently identify the ideal solvent and temperature regime for the synthesis of this compound.

Reaction Pathway Optimization for Enhanced Yield and Purity

The efficient synthesis of substituted benzoic acids hinges on the optimization of reaction parameters to maximize yield and purity while minimizing byproduct formation. Key strategies involve the careful selection of starting materials, reagents, catalysts, and reaction conditions such as temperature and solvent.

For analogues like 2-bromo-5-methoxybenzoic acid, significant improvements in yield and purity have been achieved by moving away from direct bromination of the substituted benzoic acid, which can lead to poor regioselectivity and multiple isomers. A patented method utilizes m-methoxybenzoic acid as a readily available starting material. This process employs a specific brominating agent and catalyst system in dichloromethane, which allows the reaction to proceed at a controlled temperature (25-30°C). This optimized pathway results in a dramatic increase in yield to over 92% and purity ranging from 98-99.6%. google.com This contrasts sharply with older methods involving direct bromination in glacial acetic acid, which suffered from low yields (around 72%) and the formation of multiple isomers requiring extensive purification. google.com

The optimization process often involves a systematic evaluation of different parameters, as illustrated in the hypothetical optimization table below for a key synthetic step.

Table 1: Optimization of Bromination Conditions for a Substituted Benzoic Acid Analogue

| Entry | Brominating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Br2 | None | Acetic Acid | 80 | 72 | <90 (with isomers) |

| 2 | N-Bromosuccinimide (NBS) | Potassium Bromide / Red Phosphorus | Dichloromethane | 25-30 | 93.4 | 99.1 |

| 3 | Dibromohydantoin | Potassium Bromate / Red Phosphorus | Dichloromethane | 25-30 | 93.6 | 99.4 |

These findings demonstrate that a rational choice of reagents and the fine-tuning of reaction conditions are paramount for achieving high efficiency and product quality in the synthesis of complex benzoic acid derivatives.

Emerging Synthetic Techniques

The field of organic synthesis is continually evolving, with new technologies offering milder, more efficient, and sustainable routes to complex molecules. Photoredox catalysis and continuous flow chemistry represent two such frontiers with significant potential for the synthesis of this compound and its analogues.

Traditionally, the decarboxylation of aryl carboxylic acids to generate aryl radicals required harsh reaction conditions. rsc.org However, visible-light photoredox catalysis has emerged as a powerful and mild alternative. rsc.orgresearchgate.net This technique utilizes a photocatalyst that, upon absorbing light, can initiate a single-electron transfer (SET) process. In the context of aryl carboxylic acids, this leads to the formation of an aryl carboxy radical, which readily undergoes decarboxylation to produce a highly reactive aryl radical. acs.orgacs.org This aryl radical can then be used in a variety of subsequent bond-forming reactions.

This method is advantageous as aryl carboxylic acids are abundant, inexpensive, and stable starting materials. rsc.org The reactions can often be performed at much lower temperatures than classical methods and tolerate a wider range of functional groups. rsc.orgacs.org For instance, researchers have successfully demonstrated the photoredox-catalyzed decarboxylation of various benzoic acids, which can then couple with other molecules. acs.org

Table 2: Examples of Photoredox-Catalyzed Reactions of Benzoic Acid Derivatives

| Entry | Benzoic Acid Substrate | Photocatalyst System | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|---|

| 1 | Aryl Carboxylic Acids | Iridium-based catalyst | Decarboxylative Arylation | Mild conditions, tolerates electron-rich acids | rsc.org |

| 2 | Diverse Benzoic Acids | Two-molecule organic photoredox system | Decarboxylative C-C bond formation | Avoids expensive metal catalysts | acs.org |

| 3 | α-Amino Acids | Ruthenium-based catalyst | Decarboxylative Arylation | Direct conversion of biomass to pharmacophores | nih.gov |

This approach could provide a novel disconnection for synthesizing analogues of this compound, potentially enabling the introduction of the aryl moiety through a decarboxylative coupling step under mild, light-mediated conditions.

Continuous flow chemistry is a paradigm shift from traditional batch processing, offering numerous advantages for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). flinders.edu.aumdpi.com In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and mixing. flinders.edu.aunih.gov

Key benefits of this approach include:

Enhanced Safety: Small reaction volumes minimize the risks associated with hazardous reagents or exothermic reactions. Unstable intermediates can be generated and consumed in situ without isolation. nih.gov

Improved Efficiency and Yield: Superior heat and mass transfer lead to faster reaction times, cleaner reaction profiles, and often higher yields compared to batch processes. mdpi.comnih.gov

Scalability: Increasing production capacity is achieved by running the system for longer periods or by "numbering-up" (running multiple systems in parallel), which is often more straightforward than scaling up large batch reactors. flinders.edu.au

Automation: Flow systems are amenable to automation, allowing for streamlined multi-step syntheses without the need for manual isolation and purification of intermediates. mdpi.com

The synthesis of a molecule like this compound, which may involve multiple steps, is an ideal candidate for translation to a continuous flow process. For example, a multi-step sequence involving bromination, etherification, and saponification could be "telescoped" into a single, continuous operation.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis Considerations

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio; challenging to control exotherms. | Excellent due to high surface-area-to-volume ratio in microreactors. mdpi.com |

| Mixing | Dependent on stirrer speed and vessel geometry; can be inefficient. | Rapid and highly efficient micromixing. flinders.edu.au |

| Safety | Large quantities of hazardous materials may accumulate. | Small hold-up volume; in-situ generation of unstable intermediates. nih.gov |

| Process Control | Parameters can vary throughout the vessel. | Precise control over temperature, pressure, and residence time. flinders.edu.au |

| Scalability | Requires re-optimization; "scale-up" can be complex. | Achieved by "scale-out" (longer run time) or "numbering-up". flinders.edu.au |

By leveraging the principles of flow chemistry, the synthesis of this compound could become more efficient, safer, and more easily scalable for industrial production.

Chemical Reactivity and Transformational Chemistry of 2 Bromo 6 Ethoxybenzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for functionalization. Its reactivity allows for the synthesis of esters, amides, and more reactive acyl derivatives, or its complete removal through decarboxylation to generate radical species.

Esterification and Amidation Reactions

The conversion of the carboxylic acid group of 2-bromo-6-ethoxybenzoic acid into esters and amides is a fundamental transformation. Esterification is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it is formed. masterorganicchemistry.comchemguide.co.uk

Amidation, the formation of an amide, can be accomplished by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, followed by reaction with an amine. Alternatively, direct amidation methods using coupling reagents or catalytic processes that avoid the formation of stoichiometric byproducts are increasingly employed. mdpi.comsciepub.com Boron-derived catalysts, for instance, can facilitate the direct condensation of carboxylic acids and amines by forming a mixed anhydride (B1165640) intermediate. sciepub.com The steric hindrance imposed by the ortho-bromo and -ethoxy groups may influence reaction kinetics, potentially requiring more forcing conditions compared to unhindered benzoic acids.

Table 1: Selected Methods for Esterification and Amidation

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., MeOH, EtOH), H₂SO₄ (cat.), Heat | Methyl/Ethyl Ester |

Decarboxylation Processes and Aryl Radical Generation

The carboxylic acid group can be removed from the aromatic ring through decarboxylation, a process that generates an aryl radical intermediate. wikipedia.org Traditional decarboxylation methods often require harsh thermal conditions. However, modern photoredox catalysis enables the decarboxylation of aryl carboxylic acids under significantly milder conditions. rsc.org This process has been successfully applied to ortho-bromobenzoic acid, a close structural analog of this compound. rsc.org

The reaction typically involves the use of a photocatalyst, visible light, and a suitable oxidant. It is proposed that an intermediate acyl hypobromite (B1234621) is formed in situ, which then undergoes single-electron reduction and subsequent concerted bond cleavage to release CO₂, a bromide anion, and the desired aryl radical. rsc.org This aryl radical can then be trapped by other molecules in the reaction mixture to form new carbon-carbon bonds, as demonstrated in biaryl synthesis. rsc.orgnih.gov

Functionalization to Anhydrides and Acid Chlorides

To increase the electrophilicity of the carbonyl carbon for subsequent reactions, this compound can be converted into more reactive derivatives like acid chlorides and anhydrides.

Acid Chlorides: The synthesis of the corresponding acid chloride, 2-bromo-6-ethoxybenzoyl chloride, is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). prepchem.comsciencemadness.org For example, 2-bromobenzoic acid can be converted to 2-bromobenzoyl chloride by refluxing with PCl₃ in 1,2-dichloroethane. prepchem.com These acyl chlorides are versatile intermediates for the synthesis of esters, amides, and other carbonyl compounds under mild conditions. nih.govsigmaaldrich.com

Acid Anhydrides: Symmetrical anhydrides can be prepared through the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent such as phosphorus pentoxide or by heating with acetic anhydride. orgsyn.orgwikipedia.org The resulting 2-bromo-6-ethoxybenzoic anhydride serves as a reactive acylating agent, similar in reactivity to acid chlorides. hairuichem.com

Transformations Involving the Bromine Substituent

The bromine atom on the aromatic ring is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (Suzuki, Ullmann, Buchwald-Hartwig)

Suzuki Coupling: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between aryl halides and organoboron compounds. wikipedia.orglibretexts.org this compound can be coupled with a wide variety of aryl or vinyl boronic acids or their esters to synthesize substituted biaryl and styrene (B11656) derivatives. rsc.orgorganic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system, which can include aqueous mixtures. wikipedia.orgrsc.org The presence of the free carboxylic acid group is often tolerated under these conditions. rsc.org

Ullmann Reaction: The Ullmann reaction is a classic copper-catalyzed coupling method. wikipedia.org It can be used for the synthesis of symmetric biaryls by coupling two molecules of an aryl halide in the presence of copper metal at high temperatures. organic-chemistry.org More broadly, the Ullmann condensation (or Ullmann-type reaction) describes the copper-catalyzed coupling of aryl halides with nucleophiles like alcohols, amines, and thiols. organic-chemistry.orgwikipedia.org A particularly relevant application is the chemo- and regioselective amination of 2-bromobenzoic acids with various aliphatic and aromatic amines, which proceeds using a Cu/Cu₂O catalyst system and does not require protection of the carboxylic acid group. nih.gov This provides a direct route to N-aryl and N-alkyl anthranilic acid derivatives. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction offers a complementary method to the Ullmann-type amination for synthesizing aryl amines from this compound. The process involves a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich), and a base. wikipedia.orgorganic-chemistry.org It is known for its broad substrate scope and functional group tolerance. libretexts.orgnih.gov

Table 2: Representative Cross-Coupling Reactions

| Reaction Name | Catalyst System | Coupling Partner | Product Type |

|---|---|---|---|

| Suzuki | Pd(OAc)₂ / Ligand, Base | Arylboronic acid | Biaryl carboxylic acid |

| Ullmann (Amination) | Cu/Cu₂O, Base | Primary/Secondary Amine | N-Aryl/N-Alkyl anthranilic acid derivative |

| Buchwald-Hartwig | Pd(0) / Ligand, Base | Primary/Secondary Amine | N-Aryl/N-Alkyl anthranilic acid derivative |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction mechanism typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).

In the case of this compound, the molecule contains a moderately electron-withdrawing carboxylic acid group ortho to the bromine atom. However, it also possesses an electron-donating ethoxy group at the other ortho position. The activating effect of the carboxylic acid group is counteracted by the deactivating effect of the ethoxy group. Consequently, the aromatic ring is not sufficiently activated for a standard SNAr reaction to occur under typical conditions. For substitution to happen on such relatively unactivated aryl halides, alternative mechanisms, such as those proceeding through a highly reactive benzyne (B1209423) intermediate, would be necessary. This would require extremely harsh conditions, such as the use of a very strong base like sodium amide. nih.gov

Halogen-Metal Exchange Processes

Halogen-metal exchange is a powerful organometallic reaction that converts an organic halide into an organometallic compound, thereby inverting its polarity and enabling it to act as a nucleophile. wikipedia.org For this compound, this transformation targets the carbon-bromine bond to generate a reactive organometallic intermediate.

The most common reagents for this purpose are organolithium compounds, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). byu.edutcnj.edu The reaction is typically performed at very low temperatures, often -78 °C or lower, in an inert ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, to prevent side reactions. byu.edutcnj.edu A significant challenge in performing a halogen-metal exchange on this compound is the presence of the acidic carboxylic acid proton. The organolithium reagent is a strong base and will first react with the acidic proton in an acid-base neutralization reaction. Therefore, at least two equivalents of the organolithium reagent are required: the first to deprotonate the carboxylic acid, and the second to perform the actual halogen-metal exchange.

The general sequence is as follows:

Deprotonation: The first equivalent of n-BuLi removes the proton from the carboxylic acid group, forming a lithium carboxylate.

Lithium-Halogen Exchange: The second equivalent of n-BuLi exchanges with the bromine atom to form the corresponding aryllithium species. This species is a potent nucleophile and can be trapped with various electrophiles.

Alternatively, magnesium-based reagents can be utilized. A common method involves using a combination of a Grignard reagent, like isopropylmagnesium chloride (i-PrMgCl), followed by n-BuLi. nih.gov This can sometimes offer different selectivity or milder reaction conditions. nih.gov The resulting organometallic intermediate is a valuable precursor for forming new carbon-carbon or carbon-heteroatom bonds, allowing for complex molecular elaborations.

| Reagent(s) | Stoichiometry | Typical Conditions | Intermediate Formed | Potential Subsequent Reaction |

|---|---|---|---|---|

| n-Butyllithium (n-BuLi) | >2.0 equivalents | THF, -78 °C | 2-Lithio-6-ethoxybenzoic acid dilithium (B8592608) salt | Reaction with electrophiles (e.g., aldehydes, ketones, CO₂) |

| i-PrMgCl then n-BuLi | 1.0 eq i-PrMgCl, then 2.0 eq n-BuLi | THF, 0 °C to -20 °C | Mixed magnesium-lithium organometallic | Functionalization with various electrophiles |

Modifications of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) is another key functional handle on the this compound scaffold, offering pathways for structural diversification through ether cleavage and subsequent derivatization.

Ether Cleavage and Subsequent Functionalization

Aromatic ethers are known for their chemical stability, but the ether linkage can be cleaved under harsh conditions using strong acids. wikipedia.orgmasterorganicchemistry.comopenstax.org The most common and effective reagents for this transformation are strong hydrohalic acids, particularly hydrogen bromide (HBr) and hydrogen iodide (HI), often in concentrated aqueous solutions at elevated temperatures. openstax.orgmasterorganicchemistry.com Lewis acids, such as boron tribromide (BBr₃), are also highly effective, often allowing for milder reaction conditions.

The reaction proceeds via protonation of the ether oxygen, which makes the ethoxy group a better leaving group. masterorganicchemistry.comlibretexts.org A nucleophile, such as the bromide or iodide ion, then attacks the ethyl group in a nucleophilic substitution reaction (typically Sₙ2), cleaving the carbon-oxygen bond. masterorganicchemistry.comlibretexts.org This process yields the corresponding phenol, 2-bromo-6-hydroxybenzoic acid, and a volatile ethyl halide (bromoethane or iodoethane).

The resulting phenolic hydroxyl group is a versatile functional group for further modifications. Its acidity allows for easy deprotonation to form a phenoxide, which can then act as a nucleophile in a variety of reactions, including alkylation, acylation, or conversion to a triflate for cross-coupling reactions.

| Reagent | Typical Conditions | Product | Byproduct |

|---|---|---|---|

| Concentrated HBr | Reflux | 2-Bromo-6-hydroxybenzoic acid | Bromoethane |

| Concentrated HI | Reflux | 2-Bromo-6-hydroxybenzoic acid | Iodoethane |

| Boron tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), 0 °C to room temp. | 2-Bromo-6-hydroxybenzoic acid | - |

Derivatization to Alternative Alkoxy or Substituted Ether Analogues

The synthesis of analogues with different alkoxy groups or substituted ethers is most readily achieved through a two-step process starting from the product of ether cleavage. The 2-bromo-6-hydroxybenzoic acid obtained as described above can be converted into a diverse range of new ether derivatives.

This transformation typically employs the principles of the Williamson ether synthesis. The phenolic hydroxyl group is first deprotonated with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to generate the corresponding sodium or potassium phenoxide salt. This highly nucleophilic phenoxide is then reacted with a primary alkyl halide or sulfonate (e.g., tosylate, mesylate) to form the new ether linkage via an Sₙ2 reaction. This method allows for the introduction of a wide variety of alkyl, allyl, benzyl (B1604629), or other functionalized side chains in place of the original ethyl group.

For example, reacting the potassium salt of 2-bromo-6-hydroxybenzoic acid with methyl iodide would yield 2-bromo-6-methoxybenzoic acid. Similarly, using benzyl bromide would produce 2-bromo-6-(benzyloxy)benzoic acid. This synthetic route provides a reliable and versatile strategy for creating a library of analogues for further study.

| Step 1: Reagent | Step 2: Reagent | Final Product Example |

|---|---|---|

| Potassium Carbonate (K₂CO₃) | Methyl iodide (CH₃I) | 2-Bromo-6-methoxybenzoic acid |

| Sodium Hydride (NaH) | Benzyl bromide (BnBr) | 2-Bromo-6-(benzyloxy)benzoic acid |

| Cesium Carbonate (Cs₂CO₃) | Allyl bromide | 2-Bromo-6-(allyloxy)benzoic acid |

Applications in Complex Molecular Synthesis and Material Science Precursors

Building Block in the Synthesis of Diverse Organic Scaffolds

The specific arrangement of functional groups in 2-bromo-6-ethoxybenzoic acid makes it an ideal precursor for constructing diverse and complex organic frameworks. The carboxylic acid can direct certain reactions or be transformed into other functional groups, while the bromo- and ethoxy-groups play crucial roles in controlling reactivity and influencing the final structure's steric and electronic properties.

Polycyclic aromatic hydrocarbons (PAHs) are a class of compounds featuring multiple fused aromatic rings. The synthesis of functionalized PAHs is of significant interest for materials science. This compound serves as a key starting material for biaryl compounds, which are direct precursors to PAHs.

A primary method for this transformation is the Suzuki cross-coupling reaction, a palladium-catalyzed process that couples an aryl halide with a boronic acid or ester. nih.gov In this context, this compound can be coupled with various arylboronic acids. The resulting biaryl-carboxylic acid can then undergo intramolecular cyclization reactions, such as Friedel-Crafts acylation, to form a new fused ring system, thereby constructing the core of a polycyclic aromatic compound. The ethoxy group can be used to tune the electronic properties of the final PAH. Microwave-assisted Suzuki coupling has been shown to dramatically increase the rate of such reactions, providing the desired biaryl intermediates in minutes rather than hours. researchgate.net

| Aryl Halide | Coupling Partner | Catalyst System | Product Type | Application |

|---|---|---|---|---|

| This compound | Arylboronic acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Substituted Biaryl-2-carboxylic acid | Precursor to PAHs via cyclization |

Heterocyclic compounds are integral to medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of nitrogen-containing heterocycles like acridinones. The classical route to these structures is the Ullmann condensation reaction. wikipedia.orgscribd.com

This process involves the copper-catalyzed coupling of a 2-halobenzoic acid with an aniline derivative to form an N-arylanthranilic acid. nih.gov For instance, reacting this compound with a substituted aniline in the presence of a copper catalyst and a base would yield the corresponding N-aryl-6-ethoxyanthranilic acid. This intermediate can then be cyclized under acidic conditions (using reagents like polyphosphoric acid or sulfuric acid) to furnish the acridone skeleton. scribd.com The ethoxy group remains on the final acridone structure, influencing its solubility and biological activity. This synthetic sequence provides a reliable method for accessing specifically substituted acridone derivatives. researchgate.net

The benzo[c]chromen-6-one (a type of dibenzopyranone) framework is found in numerous natural products and pharmacologically active molecules. The synthesis of this scaffold often relies on the formation of a biaryl bond followed by lactonization (intramolecular esterification). This compound is an excellent starting material for such syntheses.

One established method involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the this compound and a phenol derivative (often as a boronic acid or related species). This step constructs the central biaryl linkage. The resulting 2'-hydroxybiphenyl-2-carboxylic acid intermediate is perfectly primed for a subsequent acid-catalyzed intramolecular cyclization, where the carboxylic acid condenses with the hydroxyl group to form the six-membered lactone ring of the benzo[c]chromen-6-one core. acs.org This strategy allows for the modular construction of various substituted derivatives by simply changing the coupling partners.

Intermediate in the Preparation of Advanced Ligands and Catalysts

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of specialized ligands used in transition-metal catalysis. The ortho-bromo and ortho-ethoxy groups can enforce specific conformations and steric environments, which are critical for catalyst performance.

Many high-performance ligands, particularly for palladium-catalyzed cross-coupling reactions, are based on a biaryl backbone. These ligands, such as biaryl phosphines, are prized for their ability to stabilize the metal center and facilitate key steps in the catalytic cycle. This compound can serve as a precursor to these important ligand scaffolds.

Through a Suzuki coupling reaction, the bromo-substituent can be replaced with another aryl group, creating a substituted biaryl-carboxylic acid. nih.gov The carboxylic acid and ethoxy groups can then be further manipulated. For example, the carboxylic acid can be converted into an amide or reduced to an alcohol, which can then be transformed into a phosphine-containing group. The ortho-ethoxy group provides steric bulk near the eventual metal-binding site, which can enhance catalytic activity and selectivity in reactions like C-N and C-O bond formation.

| Reaction Step | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl-2-carboxylic acid | Creation of the core biaryl backbone |

| Functional Group Interconversion | e.g., SOCl₂, then PPh₂H | Biaryl phosphine (B1218219) ligand | Installation of the metal-coordinating group |

Asymmetric catalysis, which enables the synthesis of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. The development of chiral ligands and catalysts is key to this field. Chiral carboxylic acids and their derivatives are often privileged structures for this purpose.

This compound is a potential precursor for axially chiral biaryl ligands. Axial chirality arises from hindered rotation around a single bond, a phenomenon known as atropisomerism. The presence of two bulky ortho-substituents—the bromo and ethoxy groups—on the benzoic acid ring provides the necessary steric hindrance. When this compound is coupled with another suitably substituted aryl group, the rotational barrier around the newly formed biaryl bond can be high enough to allow for the isolation of stable, non-interconverting enantiomers. These axially chiral biaryl scaffolds can then be elaborated into highly effective ligands for a range of asymmetric transformations, including hydrogenation and C-C bond formation. nih.govresearchgate.net The synthesis of such compounds from ortho-substituted benzoic acid derivatives is a recognized strategy for accessing novel chiral catalysts. nih.gov

Development of Specialty Chemicals and Functional Materials

The unique substitution pattern of this compound, with three different functional groups in a sterically hindered arrangement, suggests its potential as a valuable intermediate in the synthesis of a variety of specialty chemicals and functional materials. The interplay between the electron-withdrawing carboxylic acid and bromine atom, and the electron-donating ethoxy group, can influence the reactivity of the aromatic ring and the functional groups themselves, allowing for selective transformations in multi-step syntheses.

The development of advanced polymers with tailored properties such as thermal stability, chemical resistance, and specific electronic or optical characteristics is a significant area of materials science. Monomers with unique functionalities are the foundational components for creating these high-performance materials.

This compound possesses the necessary functionalities to be considered a potential precursor for novel polymer monomers. The carboxylic acid group can be readily converted into other functional groups, such as esters or amides, which can then undergo polymerization. For example, it could be transformed into an acrylate or methacrylate monomer through esterification with an appropriate alcohol. The presence of the bromine atom opens up the possibility of using cross-coupling reactions, such as Suzuki or Sonogashira coupling, to introduce new carbon-carbon bonds. This would allow for the synthesis of monomers with extended conjugation or the attachment of specific side chains to modulate the polymer's properties.

The ethoxy group, while less reactive, can influence the solubility and processing characteristics of the resulting polymer. Furthermore, the ortho-bromo and ortho-ethoxy substitution pattern could lead to polymers with unique conformational properties due to steric hindrance around the polymer backbone.

Table 1: Potential Polymerization Strategies Involving this compound Derivatives

| Polymerization Type | Monomer Functionalization | Potential Polymer Properties |

| Polycondensation | Conversion of carboxylic acid to ester or amide | High thermal stability, good mechanical strength |

| Addition Polymerization | Esterification to form acrylate/methacrylate | Tunable optical and electronic properties |

| Ring-Opening Polymerization | Conversion to a lactone derivative | Biodegradability, biocompatibility |

This table presents theoretical pathways as direct research on this compound as a polymer precursor is not currently available.

The color and performance of functional dyes and pigments are intrinsically linked to their molecular structure. The core of a dye molecule, the chromophore, is an extended system of conjugated double bonds that absorbs light in the visible spectrum. The properties of a dye can be fine-tuned by the introduction of various substituents that act as auxochromes or modify the electronic properties of the chromophore.

Structurally, this compound could serve as a key building block in the synthesis of novel dye molecules. The benzene (B151609) ring can be a part of a larger conjugated system. The carboxylic acid and ethoxy groups can act as auxochromes, influencing the color and solubility of the dye. The bromine atom is a particularly useful handle for further chemical modification. Through cross-coupling reactions, it can be used to link the benzoic acid core to other aromatic or heterocyclic systems, thereby extending the chromophore and shifting the absorption wavelength to achieve different colors.

For instance, a Suzuki coupling reaction could be employed to create a bi-aryl system, a common structural motif in many dyes. The steric hindrance from the ortho-ethoxy group could lead to a twisted conformation in the final dye molecule, which can affect its photophysical properties, such as fluorescence quantum yield and Stokes shift.

Table 2: Influence of Functional Groups of this compound on Potential Dye Structure

| Functional Group | Potential Role in Dye Structure | Effect on Dye Properties |

| Carboxylic Acid | Auxochrome, anchoring group for textiles | Modifies color, enhances water solubility, improves fiber binding |

| Bromine Atom | Reactive site for chromophore extension | Enables synthesis of complex dye structures via cross-coupling |

| Ethoxy Group | Auxochrome, steric modifier | Influences color, solubility, and photophysical properties |

This table is based on established principles of dye chemistry, as specific dyes synthesized from this compound are not documented in current literature.

Analytical reagents are compounds used to detect, identify, or quantify other substances. These reagents often have specific chemical or physical properties that allow them to interact selectively with the analyte of interest. For example, some reagents change color in the presence of a specific metal ion, while others can be used to derivatize an analyte to make it detectable by techniques like chromatography or mass spectrometry.

This compound could be a precursor for the synthesis of specialized analytical reagents. The carboxylic acid group can be used to couple the molecule to other chemical entities, such as fluorescent tags or chelating agents. The bromo- and ethoxy-substituted aromatic ring could be the basis for a reagent that exhibits selective binding to certain analytes through a combination of steric and electronic interactions.

For instance, the molecule could be elaborated into a ligand for a specific metal ion, where the carboxylic acid and ethoxy group coordinate to the metal center. The bromine atom could be replaced with a chromogenic or fluorogenic group that signals the binding event. Alternatively, the compound could be used as a derivatizing agent for amines or alcohols in chromatographic analysis, with the bromo-ethoxy-benzoyl group providing a unique signature for detection.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 6 Ethoxybenzoic Acid and Its Derivatives

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as a definitive technique for determining the precise atomic arrangement of crystalline solids. For 2-Bromo-6-ethoxybenzoic acid, this method would reveal critical information about its molecular geometry, as well as the intermolecular interactions that govern its crystal packing.

In the solid state, substituted benzoic acids commonly form intricate networks of hydrogen bonds, which play a pivotal role in their supramolecular assembly. The carboxylic acid group is a potent hydrogen bond donor and acceptor, often leading to the formation of centrosymmetric dimers through O-H···O interactions. This characteristic R22(8) ring motif is a robust and frequently observed feature in the crystal structures of carboxylic acids.

The conformation of the this compound molecule in the crystalline state is determined by a balance of intramolecular steric and electronic effects, as well as intermolecular packing forces. A key conformational feature is the dihedral angle between the plane of the carboxylic acid group and the plane of the benzene (B151609) ring. In many substituted benzoic acids, this angle is relatively small, indicating a high degree of planarity.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the ethoxy group protons (both the methylene (B1212753) and methyl protons), and the acidic proton of the carboxylic acid group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups, and the electron-donating effect of the ethoxy group. The splitting patterns of these signals, arising from spin-spin coupling, would provide information about the relative positions of the protons on the aromatic ring.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic ring would provide further evidence for the substitution pattern, while the signals for the ethoxy group and the carboxylic acid carbon would confirm their presence.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| COOH | 10-13 | singlet |

| Ar-H | 6.8-7.5 | multiplet |

| OCH₂CH₃ | 3.9-4.2 | quartet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165-175 |

| C-Br | 110-120 |

| C-O | 155-165 |

| Ar-C | 115-140 |

| OCH₂CH₃ | 60-70 |

Dynamic NMR (DNMR) techniques could be employed to study the conformational mobility of this compound in solution. Of particular interest would be the rotational barrier around the C-O bond of the ethoxy group and the C-C bond connecting the carboxylic acid group to the aromatic ring. By monitoring the NMR spectra at different temperatures, it may be possible to observe changes in the line shapes of the signals, which can be analyzed to determine the rates of conformational exchange and the energy barriers associated with these processes. Such studies provide valuable information on the flexibility of the molecule and the relative stability of its different conformations in solution.

Fourier Transform Infrared and Raman Spectroscopy

In the FTIR and Raman spectra of this compound, characteristic vibrational modes would be observed for the carboxylic acid, ethoxy, and bromo-substituted benzene moieties. The carboxylic acid group would exhibit a strong C=O stretching vibration, typically in the range of 1700-1730 cm⁻¹, and a broad O-H stretching band centered around 3000 cm⁻¹. The formation of hydrogen-bonded dimers in the solid state would lead to a shift of the C=O stretching frequency to a lower wavenumber and a broadening of the O-H stretching band.

The ethoxy group would show characteristic C-O stretching vibrations, as well as C-H stretching and bending modes for the methylene and methyl groups. The bromo-substituted benzene ring would have several characteristic vibrations, including C-Br stretching, which typically appears in the lower frequency region of the spectrum (around 500-700 cm⁻¹), and various C-C stretching and C-H bending modes.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch (dimer) | 1680-1710 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Ethoxy Group | C-H stretch | 2850-3000 |

| Ethoxy Group | C-O stretch | 1050-1250 |

By comparing the experimental FTIR and Raman spectra with theoretical calculations, a detailed assignment of the observed vibrational bands can be achieved, providing a comprehensive understanding of the vibrational properties of this compound.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the molecular formula of this compound (C₉H₉BrO₃). The theoretical exact mass of this compound can be calculated based on the most abundant isotopes of its constituent elements.

In addition to determining the molecular ion, HRMS is used to analyze the fragmentation patterns of the molecule upon ionization. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which can then undergo fragmentation. The analysis of these fragments provides valuable structural information.

For this compound, expected fragmentation pathways include:

Loss of the ethoxy group: Cleavage of the C-O bond of the ether linkage can lead to the loss of an ethoxy radical (•OCH₂CH₃) or an ethene molecule (C₂H₄) via a rearrangement, followed by the loss of a hydroxyl radical.

Decarboxylation: The loss of the carboxylic acid group as CO₂ is a common fragmentation pathway for benzoic acids.

Cleavage of the bromine atom: The C-Br bond can break, leading to the loss of a bromine radical (•Br).

Fragmentation of the ethoxy group: Loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅) from the molecular ion.

The high mass accuracy of HRMS allows for the determination of the elemental composition of each fragment ion, which is crucial for elucidating the fragmentation pathways.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Description | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₉H₉⁷⁹BrO₃]⁺˙ | Molecular Ion (⁷⁹Br) | 243.9786 |

| [C₉H₉⁸¹BrO₃]⁺˙ | Molecular Ion (⁸¹Br) | 245.9766 |

| [C₇H₄⁷⁹BrO]⁺ | M - C₂H₅O | 198.9496 |

| [C₇H₄⁸¹BrO]⁺ | M - C₂H₅O | 200.9476 |

| [C₈H₉O₃]⁺ | M - Br | 165.0552 |

| [C₉H₈BrO]⁺ | M - OH | 226.9758 |

Note: This table shows predicted exact masses for some plausible fragment ions. The presence and abundance of these ions would need to be confirmed by experimental data.

The presence of bromine in this compound provides a distinct isotopic signature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, where two peaks of roughly equal intensity are observed, separated by two mass units (the M⁺˙ and M+2⁺˙ peaks).

The precise ratio of the intensities of these isotopic peaks can be compared with the theoretical ratio to confirm the presence and number of bromine atoms in the molecule and its fragments. This isotopic abundance analysis is a powerful tool for verifying the elemental composition and adds a high degree of confidence to the structural assignment. For molecules containing a single bromine atom, the ratio of the M⁺˙ to the M+2⁺˙ peak is approximately 1:1. This distinctive pattern is a key diagnostic feature in the mass spectrum of this compound.

Computational and Theoretical Investigations of 2 Bromo 6 Ethoxybenzoic Acid

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For substituted benzoic acids, these methods elucidate how different functional groups influence the geometry and electronic nature of the molecule. DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational efficiency in studying such organic molecules.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. Theoretical calculations, such as those using the DFT/B3LYP method with a basis set like 6-311++G(d,p), can predict bond lengths and bond angles with high accuracy.

Table 1: Predicted Bond Parameters for a Substituted Bromo-Benzoic Acid Derivative Note: This data is illustrative and based on calculations for a structurally similar compound, 4-bromo-3-(methoxymethoxy) benzoic acid, as a representative example.

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C-Br | 1.895 |

| C=O | 1.213 | |

| C-O (carboxyl) | 1.365 | |

| O-H | 0.968 | |

| C-C (ring avg.) | 1.395 |

| Parameter | Angle | Calculated Value (°) |

| Bond Angle | O=C-O | 122.5 |

| C-C-Br | 119.7 | |

| C-O-C (ether) | 117.8 |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant and are often referred to as the frontier molecular orbitals (FMOs). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. These energies can be calculated using methods like TD-DFT. For 2-Bromo-6-ethoxybenzoic acid, the electron-withdrawing bromine atom and the electron-donating ethoxy group are expected to significantly influence the energies and distributions of these orbitals.

Table 2: Frontier Molecular Orbital Energies for a Related Bromo-Aromatic Compound Note: This data is illustrative and based on calculations for 3-Bromo-2-hydroxypyridine to demonstrate typical values.

| Parameter | Energy (eV) |

| HOMO Energy | -6.785 |

| LUMO Energy | -0.682 |

| Energy Gap (ΔE) | 6.103 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the electron density surface, providing insights into a molecule's reactive sites. The MEP map is color-coded to indicate different potential regions:

Red: Regions of most negative electrostatic potential, rich in electrons, and indicative of sites susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, electron-poor, and indicative of sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show a highly negative potential (red) around the oxygen atoms of the carboxyl and ethoxy groups, as these are the most electronegative atoms. A positive potential (blue) would likely be localized around the acidic hydrogen of the carboxyl group. The bromine atom can exhibit amphoteric characteristics, with regions of both positive and negative potential, influencing its interaction capabilities.

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure and understand its vibrational and electronic behavior.

Theoretical vibrational spectra (Infrared and Raman) can be simulated from the optimized molecular geometry using frequency calculations. These calculations determine the normal modes of vibration and their corresponding frequencies. The results are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical method.

The simulated spectrum can be compared directly with an experimental FT-IR or FT-Raman spectrum. This comparison is a powerful method for structural validation. Furthermore, Potential Energy Distribution (PED) analysis can be performed to assign the calculated vibrational modes to specific types of atomic motions, such as stretching, bending, or torsion. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-Br stretching, and various aromatic C-H and C-C vibrations.

Table 3: Selected Predicted Vibrational Frequencies for a Substituted Benzoic Acid Note: This data is illustrative and based on calculations for 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| O-H Stretch | 3619 | Carboxylic acid O-H stretching |

| C-H Stretch (Aromatic) | 3123 - 3039 | Aromatic ring C-H stretching |

| C=O Stretch | 1708 | Carbonyl stretching |

| C-O Stretch | 1310 | Carboxylic acid C-O stretching |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

Predicted chemical shifts are calculated relative to a reference standard, typically tetramethylsilane (B1202638) (TMS), and can be compared with experimental NMR data. A strong correlation between predicted and observed chemical shifts provides powerful confirmation of the proposed molecular structure. Studies on substituted benzoic acid esters have shown that DFT calculations can effectively explain unexpected variances in experimental chemical shifts that are difficult to predict using simple empirical rules, especially for substituents in the ortho position. For this compound, theoretical calculations would predict the chemical shifts for the aromatic protons, the methylene (B1212753) and methyl protons of the ethoxy group, and the carbons of the benzene (B151609) ring and functional groups.

UV-Vis Absorption Spectra Calculations

Theoretical calculations of the ultraviolet-visible (UV-Vis) absorption spectrum of this compound are crucial for understanding its electronic transitions. These calculations are typically performed using Time-Dependent Density Functional Theory (TD-DFT), which provides insights into the excitation energies and oscillator strengths of the molecule.

The UV-Vis spectrum of aromatic compounds like this compound is dominated by π → π* transitions within the benzene ring. The positions of the absorption maxima (λmax) are sensitive to the nature and position of substituents. For benzoic acid, two primary absorption bands, the B-band and C-band, are typically observed in the 200-300 nm range. rsc.org

In this compound, the presence of the bromine atom (an auxochrome with a deactivating inductive effect and activating resonance effect) and the ethoxy group (an activating auxochrome) influences the energy of the molecular orbitals. The ethoxy group, being an electron-donating group, tends to cause a bathochromic shift (red shift) to longer wavelengths, while the electron-withdrawing nature of the bromo group can have a more complex effect. Computational studies on similar substituted benzoic acids show that such functional groups alter the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which directly impacts the absorption wavelengths. nih.govacademie-sciences.fr TD-DFT calculations can precisely model these shifts, predicting the λmax values in various solvents.

Table 1: Predicted Electronic Transitions for this compound (Hypothetical Data Based on Analogous Compounds)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 285 | 0.15 | HOMO → LUMO (π → π) |

| S0 → S2 | 230 | 0.45 | HOMO-1 → LUMO (π → π) |

Reactivity and Reaction Mechanism Studies

Transition State Analysis for Key Organic Transformations

Computational chemistry provides powerful tools for elucidating the mechanisms of organic reactions by locating and characterizing transition states (TS). rsc.org For this compound, key transformations include esterification of the carboxylic acid group, nucleophilic aromatic substitution of the bromine atom, and reactions involving the benzene ring.

Transition state analysis for a reaction, such as the esterification with methanol, would involve mapping the potential energy surface. DFT calculations can identify the geometry of the transition state, a first-order saddle point on the energy surface. The energy barrier (activation energy) determined from the difference in energy between the reactants and the transition state is a key predictor of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified transition state correctly connects the reactants and products. nih.gov For more complex reactions, computational studies can reveal multi-step pathways and the potential for competing mechanisms, such as addition-elimination versus direct substitution. nih.gov

Investigation of Solvent Effects on Reactivity (e.g., PCM model)

The solvent environment can significantly influence reaction rates and equilibria. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these effects. researchgate.net In this model, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent.

For this compound, the PCM can be used to study how its reactivity descriptors change in different solvents. Parameters such as ionization energy, electron affinity, chemical hardness, and electrophilicity are calculated in both the gas phase and in various solvents (e.g., ethanol, DMSO). Studies on structurally similar compounds, like 4-bromo-3-(methoxymethoxy)benzoic acid, have shown that solvation alters these reactivity descriptors. researchgate.net For instance, polar solvents can stabilize charged intermediates or transition states, thereby lowering the activation energy and increasing the reaction rate. The PCM model allows for a quantitative prediction of these solvent-induced changes. researchgate.net

Table 2: Calculated Reactivity Descriptors of a Substituted Benzoic Acid Analogue in Gas Phase and Ethanol (PCM)

| Reactivity Descriptor | Gas Phase | Ethanol (PCM) |

|---|---|---|

| HOMO Energy (eV) | -6.85 | -6.70 |

| LUMO Energy (eV) | -2.39 | -2.50 |

| Energy Gap (eV) | 4.46 | 4.20 |

| Chemical Hardness (η) | 2.23 | 2.10 |

Data based on findings for 4-bromo-3-(methoxymethoxy)benzoic acid. researchgate.net

Aromaticity Analysis and Electronic Effects of Substituents

The reactivity of this compound is governed by the electronic effects of its three substituents on the aromatic ring. The carboxylic acid and bromo groups are electron-withdrawing and generally deactivating, while the ethoxy group is electron-donating and activating.

Non-Linear Optical (NLO) Property Predictions

Molecules with significant charge asymmetry and high polarizability can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. Computational methods, particularly DFT, are effective in predicting the NLO response of molecules.

The key parameters for NLO properties are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A large β value is indicative of a strong second-order NLO response. Research on other organic molecules has shown that the presence of a bromo group can enhance molecular hyperpolarizabilities and favor the acentric crystal structures needed for second-harmonic generation (SHG). rsc.org

For this compound, the combination of an electron-donating group (ethoxy) and electron-withdrawing groups (bromo, carboxyl) on the same aromatic ring creates a "push-pull" system. This intramolecular charge transfer is a known strategy for designing molecules with high β values. Computational studies on similar bromo-substituted benzoic acids have involved the estimation of these NLO parameters. researchgate.net These calculations predict that this compound likely possesses significant NLO properties.

Table 3: Calculated NLO Properties of a Substituted Benzoic Acid Analogue

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) [Debye] | 3.5 |

| Mean Polarizability (α) [esu] | 1.8 x 10-23 |

| First Hyperpolarizability (β) [esu] | 2.5 x 10-30 |

Data based on findings for 4-bromo-3-(methoxymethoxy)benzoic acid. researchgate.net

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The pursuit of green chemistry principles is a paramount goal in modern synthetic chemistry. Future research on 2-Bromo-6-ethoxybenzoic acid will likely focus on developing more sustainable and efficient synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.

Key areas of exploration include:

Catalyst- and Solvent-Free methodologies: Investigating solid-state reactions or reactions under solvent-free conditions can significantly reduce the environmental impact of the synthesis. Methodologies such as mechanochemical mixing and high-speed ball milling are becoming increasingly popular for their ability to promote reactions without the need for hazardous solvents.

Alternative Energy Sources: The application of microwaves and sonication as alternative energy sources can lead to shorter reaction times, higher yields, and improved energy efficiency compared to conventional heating methods.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, better process control, and easier scalability. Developing a flow process for the synthesis of this compound could lead to a more efficient and sustainable manufacturing process.

Table 1: Comparison of Potential Sustainable Synthetic Approaches

| Approach | Potential Advantages | Key Research Challenges |

|---|---|---|

| Mechanochemistry | Reduced solvent waste, potential for novel reactivity. | Scalability, understanding reaction mechanisms. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields. | Hotspot formation, scalability for industrial production. |

| Sonication | Enhanced reaction rates, improved mass transfer. | Equipment costs, potential for side reactions. |

| Flow Chemistry | Precise control over reaction parameters, improved safety. | Initial setup costs, potential for clogging. |

Exploration of Undiscovered Reactivity Patterns for Selective Functionalization

The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and an ethoxy group—on the aromatic ring of this compound provides a rich platform for exploring novel reactivity patterns. Future research will likely aim to selectively functionalize each of these sites to generate a diverse library of new molecules.

Potential areas for investigation include:

Late-Stage C-H Functionalization: Directing C-H activation to the unsubstituted positions on the aromatic ring would provide a highly efficient route to novel derivatives without the need for pre-functionalized starting materials.

Orthogonal Cross-Coupling Strategies: Developing selective cross-coupling reactions that can differentiate between the bromo substituent and other positions on the ring would enable the sequential introduction of different functional groups.

Decarboxylative Functionalization: Exploring novel decarboxylative coupling reactions would allow the carboxylic acid group to be replaced with a variety of other functionalities, further expanding the chemical space accessible from this starting material.

Expansion into Advanced Material Science Applications

The unique electronic and structural features of this compound make it an attractive candidate for the development of advanced materials. The presence of the heavy bromine atom and the potential for hydrogen bonding through the carboxylic acid group can be exploited in the design of materials with tailored properties.

Emerging applications in material science could include:

Organic Electronics: As a building block for organic semiconductors, liquid crystals, and organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through functionalization of the aromatic ring is a key advantage.

Porous Organic Frameworks (POFs) and Metal-Organic Frameworks (MOFs): The carboxylic acid functionality can serve as a linker for the construction of highly porous materials with applications in gas storage, separation, and catalysis.

Functional Polymers: Incorporation of the this compound moiety into polymer backbones could lead to materials with enhanced thermal stability, flame retardancy, or specific optical properties.

Table 2: Potential Material Science Applications

| Application Area | Key Properties Conferred by this compound | Research Focus |

|---|---|---|

| Organic Semiconductors | Tunable electronic properties, potential for intermolecular interactions. | Synthesis of novel derivatives and characterization of their electronic properties. |

| Porous Materials | Rigid structure, potential for hydrogen bonding. | Design and synthesis of novel POFs and MOFs with high surface areas. |

| Functional Polymers | Thermal stability, flame retardancy. | Incorporation into various polymer architectures and evaluation of material properties. |

Integration with Machine Learning and Artificial Intelligence for Synthesis Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. These tools can be employed to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes.

Future applications of AI in the context of this compound include:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of complex target molecules and propose efficient synthetic pathways starting from this compound.

Reaction Optimization: Machine learning models can be trained on experimental data to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given transformation, saving time and resources.

De Novo Molecular Design: Generative models can be used to design novel molecules with desired properties that can be synthesized from this compound.

High-Throughput Screening Methodologies for Novel Chemical Transformations

High-throughput screening (HTS) allows for the rapid testing of a large number of reaction conditions or substrates. This technology will be instrumental in exploring the full synthetic potential of this compound.

Future research directions involving HTS include:

Catalyst Discovery: Screening large libraries of catalysts to identify new and more efficient catalysts for the functionalization of this compound.

Reaction Condition Optimization: Rapidly identifying the optimal reaction conditions for a desired transformation by systematically varying parameters such as solvent, temperature, and reagent stoichiometry.

Discovery of New Reactions: Utilizing HTS to explore unconventional reaction conditions and reagent combinations to uncover novel reactivity patterns.

Q & A

Q. How is this compound utilized in synthesizing bioactive molecules?

- Case Study : It serves as a precursor in anticancer drug development. In 2025, researchers coupled it with pyridine derivatives via Ullmann reactions to create kinase inhibitors (IC₅₀ = 12 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.